molecular formula C10H10ClF B1323604 2-Chloro-4-(2-fluorophenyl)-1-butene CAS No. 731772-94-4

2-Chloro-4-(2-fluorophenyl)-1-butene

Cat. No. B1323604
M. Wt: 184.64 g/mol
InChI Key: SKRMOXIIZCWULU-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluorophenol” is a fluorinated building block . It has a linear formula of ClC6H3(F)OH and a molecular weight of 146.55 . It’s used in the enzymatic production of fluorocatechols .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, “2-Chloro-4-fluorophenol” has been used in the synthesis of various compounds . For instance, it was used in the enzymatic production of fluorocatechols .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-fluorophenol” can be represented as ClC6H3(F)OH . It’s also available as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“2-Chloro-4-fluorophenol” is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . Its density is 1.344 g/mL at 25 °C .

Scientific Research Applications

Applications in Organic Synthesis

2-Chloro-4-(2-fluorophenyl)-1-butene is a compound involved in the field of organic synthesis. It's worth noting that while direct studies on this specific compound are limited, it shares structural similarities with other fluorinated biphenyl compounds, which have been extensively studied. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory material. The development of efficient synthesis methods for such compounds is crucial due to their broad applications. Research has explored various synthesis routes, emphasizing the need for practical, cost-effective, and environmentally-friendly processes (Qiu, Gu, Zhang, & Xu, 2009).

Role in Polymer and Material Science

In polymer and material science, compounds like 2-Chloro-4-(2-fluorophenyl)-1-butene may serve as intermediates or building blocks. For example, the dimerization of ethylene, a process related to olefin chemistry to which our compound of interest is connected, is crucial for producing compounds like Butene-1. This compound is used to control the density of polyethylene products. Alphabutol technology, a method for Butene-1 production, highlights the importance of optimizing production processes to minimize operational issues, such as fouling, and enhance product selectivity (Alenezi, Manan, & Zaidel, 2019).

Applications in Gas Separation Techniques

Compounds structurally related to 2-Chloro-4-(2-fluorophenyl)-1-butene are studied for their potential in gas separation techniques. For instance, the use of supported ionic liquid membranes (SILMs) has shown promise in separating gases like CO2 from N2 and CH4. Understanding the physical chemistry of these systems is pivotal for setting benchmarks and guiding future research in gas separations. Studies emphasize the importance of focusing research efforts based on the successes and failures in the field (Scovazzo, 2009).

Environmental Applications

In environmental applications, the understanding of compounds structurally similar to 2-Chloro-4-(2-fluorophenyl)-1-butene is crucial. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is a significant environmental concern. The study of decomposition methods for MTBE, which is extensively used in gasoline, highlights the need for environmentally-friendly solutions for dealing with toxic pollutants (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety And Hazards

“2-Chloro-4-fluorophenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

While specific future directions for “2-Chloro-4-(2-fluorophenyl)-1-butene” were not found, research into related compounds continues to be a vibrant field. For instance, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have been found to exhibit a wide range of pharmacological applications .

properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRMOXIIZCWULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641163
Record name 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluorophenyl)-1-butene

CAS RN

731772-94-4
Record name 1-(3-Chlorobut-3-en-1-yl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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